5,7-DICHLORO-8-QUINOLYL 4-CHLORO-2-METHYL-1-BENZENESULFONATE
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Overview
Description
5,7-DICHLORO-8-QUINOLYL 4-CHLORO-2-METHYL-1-BENZENESULFONATE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DICHLORO-8-QUINOLYL 4-CHLORO-2-METHYL-1-BENZENESULFONATE typically involves multiple steps, starting with the preparation of 5,7-dichloro-8-quinolinol. This intermediate can be synthesized through the chlorination of 8-hydroxyquinoline .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5,7-DICHLORO-8-QUINOLYL 4-CHLORO-2-METHYL-1-BENZENESULFONATE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the quinoline ring can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required to achieve these transformations.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions . The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while oxidation reactions may produce quinoline N-oxides .
Scientific Research Applications
5,7-DICHLORO-8-QUINOLYL 4-CHLORO-2-METHYL-1-BENZENESULFONATE has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5,7-DICHLORO-8-QUINOLYL 4-CHLORO-2-METHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. For instance, it may act as a chelating agent, binding to metal ions that are essential cofactors for various enzymes . This interaction can inhibit enzyme activity, leading to antimicrobial or antitumor effects .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: A closely related compound with similar chemical properties and applications.
5,7-Dichloro-8-hydroxy-2-methylquinoline:
Uniqueness
5,7-DICHLORO-8-QUINOLYL 4-CHLORO-2-METHYL-1-BENZENESULFONATE is unique due to the presence of both a sulfonate group and multiple chlorine atoms, which enhance its chemical stability and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 4-chloro-2-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO3S/c1-9-7-10(17)4-5-14(9)24(21,22)23-16-13(19)8-12(18)11-3-2-6-20-15(11)16/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGRMGKGFBJCMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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